molecular formula C23H23F3N2O6 B12027942 Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate

Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate

Cat. No.: B12027942
M. Wt: 480.4 g/mol
InChI Key: BUIIKNLRUVDFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate typically involves multiple steps:

    Formation of the Diazinan Ring: The initial step involves the formation of the diazinan ring through a cyclization reaction. This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties, which can stabilize interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
  • Methyl 4-[6-hydroxy-2-oxo-5-(4-methoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate

Uniqueness

Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is unique due to the presence of the propoxybenzoyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C23H23F3N2O6

Molecular Weight

480.4 g/mol

IUPAC Name

methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate

InChI

InChI=1S/C23H23F3N2O6/c1-3-12-34-16-10-8-14(9-11-16)19(29)17-18(13-4-6-15(7-5-13)20(30)33-2)27-21(31)28-22(17,32)23(24,25)26/h4-11,17-18,32H,3,12H2,1-2H3,(H2,27,28,31)

InChI Key

BUIIKNLRUVDFSL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.